molecular formula C24H19ClN2O3S B12458890 3-chloro-N'-(diphenylacetyl)-6-methoxy-1-benzothiophene-2-carbohydrazide

3-chloro-N'-(diphenylacetyl)-6-methoxy-1-benzothiophene-2-carbohydrazide

Cat. No.: B12458890
M. Wt: 450.9 g/mol
InChI Key: VTOMIKULMWYYOT-UHFFFAOYSA-N
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Description

N’-(3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl)-2,2-diphenylacetohydrazide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene ring substituted with chlorine and methoxy groups, along with a diphenylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)-2,2-diphenylacetohydrazide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N’-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the benzothiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

N’-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)-2,2-diphenylacetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride
  • 2,2-diphenylacetohydrazide
  • Benzothiophene derivatives with different substituents

Uniqueness

N’-(3-chloro-6-methoxy-1-benzothiophene-2-carbonyl)-2,2-diphenylacetohydrazide is unique due to the combination of its benzothiophene core with a diphenylacetohydrazide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H19ClN2O3S

Molecular Weight

450.9 g/mol

IUPAC Name

3-chloro-N'-(2,2-diphenylacetyl)-6-methoxy-1-benzothiophene-2-carbohydrazide

InChI

InChI=1S/C24H19ClN2O3S/c1-30-17-12-13-18-19(14-17)31-22(21(18)25)24(29)27-26-23(28)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-14,20H,1H3,(H,26,28)(H,27,29)

InChI Key

VTOMIKULMWYYOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)Cl

Origin of Product

United States

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